![molecular formula C10H9N3O4 B1399075 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid CAS No. 1351393-88-8](/img/structure/B1399075.png)
4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid
Overview
Description
The compound “4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid” has a CAS Number of 1351393-88-8 . It has a molecular weight of 235.2 . The IUPAC name for this compound is the same as the given name . The Inchi Code for this compound is 1S/C10H9N3O4/c14-6(15)2-1-5-13-9(16)7-8(10(13)17)12-4-3-11-7/h3-4H,1-2,5H2,(H,14,15) .
Molecular Structure Analysis
The Inchi Key for this compound is JJKOHOGQERDKSO-UHFFFAOYSA-N . This key is a unique identifier that is used to represent the molecular structure of the compound.Scientific Research Applications
Pharmaceuticals: Antimicrobial and Antiviral Agents
Pyrrolopyrazine derivatives, including our compound of interest, have been identified as having potent antimicrobial and antiviral activities. These compounds can be synthesized through various methods such as cyclization and ring annulation, and have shown efficacy against a range of microbial and viral pathogens .
Anti-inflammatory Agents
The anti-inflammatory properties of pyrrolopyrazine derivatives make them candidates for the development of new anti-inflammatory drugs. Their mechanism of action often involves the modulation of inflammatory pathways, providing relief from conditions such as arthritis and other inflammatory diseases .
Antioxidant Applications
These compounds have also been reported to exhibit antioxidant properties. This makes them useful in research focused on combating oxidative stress, which is implicated in various chronic diseases, including neurodegenerative disorders .
Antitumor and Kinase Inhibitory Activities
Pyrrolopyrazine derivatives have shown promise in cancer research due to their antitumor activities. They act as kinase inhibitors, interfering with the signaling pathways that promote cancer cell growth and proliferation .
Drug Discovery: Scaffold for New Molecules
The pyrrolopyrazine scaffold is an attractive structure in drug discovery. It serves as a backbone for the development of new molecules with potential therapeutic applications, given its ability to bind with various biological targets .
Neurological Research: Neuroprotective Effects
Research has indicated that pyrrolopyrazine derivatives may have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. Their ability to protect neuronal cells from damage is a key area of interest .
Material Science: Organic Materials
Beyond biomedical applications, these compounds are also explored in material science for the development of organic materials due to their unique chemical properties and structural versatility .
Natural Products Synthesis
Pyrrolopyrazine derivatives are found in natural products isolated from plants, microbes, and marine life. Synthesizing these compounds can help in understanding the natural products’ biological activities and potential applications .
properties
IUPAC Name |
4-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c14-6(15)2-1-5-13-9(16)7-8(10(13)17)12-4-3-11-7/h3-4H,1-2,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKOHOGQERDKSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)N(C2=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



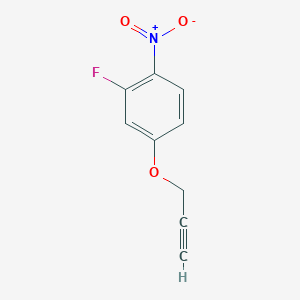

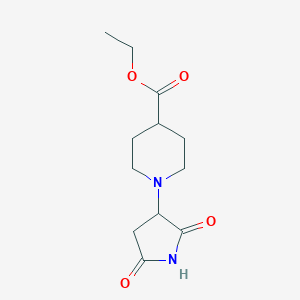
![1-[(2-Chloropyridin-4-yl)methyl]azepane](/img/structure/B1398995.png)
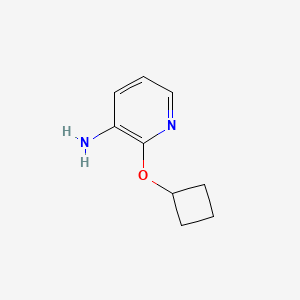
![N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine](/img/structure/B1398999.png)
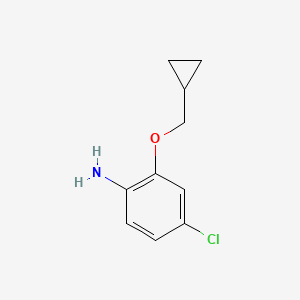

![N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1399003.png)
![4-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1399006.png)
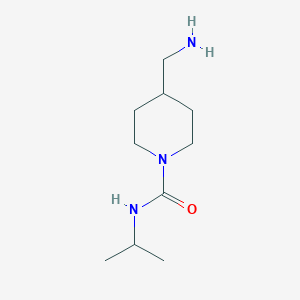
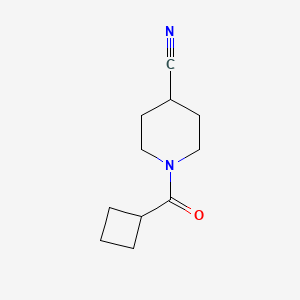
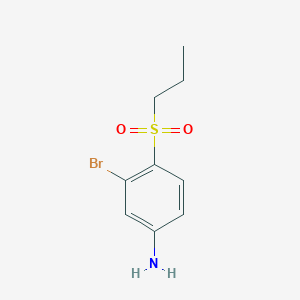
![Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate](/img/structure/B1399013.png)